1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-ETHANONE
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Overview
Description
1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-ETHANONE is a synthetic organic compound that features a piperazine ring substituted with an allyl group and a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a suitable dihaloalkane.
Allylation: The piperazine ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Bromophenoxy Substitution: The final step involves the substitution of the piperazine ring with a bromophenoxy group, which can be achieved through a nucleophilic substitution reaction using 4-bromophenol and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe).
Major Products
Epoxide or Aldehyde: From oxidation of the allyl group.
Phenol: From reduction of the bromophenoxy group.
Substituted Derivatives: From nucleophilic substitution of the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-ETHANONE would depend on its specific application. For instance, if used as a drug, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-ALLYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-1-ETHANONE: Similar structure but with a chlorine atom instead of bromine.
1-(4-ALLYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-ETHANONE: Similar structure but with a fluorine atom instead of bromine.
1-(4-ALLYLPIPERAZINO)-2-(4-METHOXYPHENOXY)-1-ETHANONE: Similar structure but with a methoxy group instead of bromine.
Uniqueness
1-(4-ALLYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-ETHANONE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-2-7-17-8-10-18(11-9-17)15(19)12-20-14-5-3-13(16)4-6-14/h2-6H,1,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPVNQJDXMIBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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